molecular formula C6H9N3S B11776556 (4-Amino-2-methylpyrimidin-5-yl)methanethiol CAS No. 1967-85-7

(4-Amino-2-methylpyrimidin-5-yl)methanethiol

Cat. No.: B11776556
CAS No.: 1967-85-7
M. Wt: 155.22 g/mol
InChI Key: NUOCPDUXXOVQIU-UHFFFAOYSA-N
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Description

(4-Amino-2-methylpyrimidin-5-yl)methanethiol (CAS 1967-85-7) is a biochemical research compound with the molecular formula C6H9N3S and a molecular weight of 155.22 g/mol . This chemical serves as a key intermediate in various research applications. In the field of food science, it has been identified as a marker molecule and taste modulator formed from thiamine (Vitamin B1) during Maillard-type reactions . Studies show that this compound, along with related derivatives, can influence kokumi taste activity, enhancing the richness and complexity of flavors in process flavors . Furthermore, the 4-amino-2-methylpyrimidine structure is of significant interest in biochemistry. It represents a core building block of the pyrimidine fragment essential for the biogenesis of thiamine pyrophosphate (TPP), a vital enzymatic cofactor derived from vitamin B1 . Research into the biosynthesis of TPP in microorganisms and plants is a critical area of study, as these organisms are a primary source of this essential vitamin in human and animal diets . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. 1, 2, 4

Properties

CAS No.

1967-85-7

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

(4-amino-2-methylpyrimidin-5-yl)methanethiol

InChI

InChI=1S/C6H9N3S/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)

InChI Key

NUOCPDUXXOVQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methylpyrimidin-5-yl)methanethiol typically involves the reaction of 2-methylpyrimidine derivatives with thiol-containing reagents under controlled conditions. One common method involves the use of 4-amino-2-methylpyrimidine as a starting material, which is then reacted with methanethiol in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-methylpyrimidin-5-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure selective and efficient reactions .

Major Products

Major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted pyrimidines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

The biological activity of (4-Amino-2-methylpyrimidin-5-yl)methanethiol is primarily attributed to its reactive thiol group, which can interact with various biological targets. Key findings include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites, thereby altering their conformation and inhibiting activity. This mechanism is crucial for its potential therapeutic applications in disrupting metabolic pathways.
  • Binding Affinity : Interaction studies show that this compound can compete with natural substrates for enzyme binding, indicating its potential as a lead compound in drug development.

Therapeutic Applications

The compound's applications extend into several therapeutic areas:

  • Anticancer Research : Investigations into the compound's anticancer properties are ongoing, with studies indicating that similar compounds exhibit cytotoxic activity against various cancer cell lines . Its ability to inhibit enzyme activity may contribute to its potential as an anticancer agent.
  • Antimicrobial Activity : The structural characteristics of this compound suggest possible antimicrobial properties, making it a candidate for developing new antimicrobial agents .
  • Drug Development : As a building block in synthesizing heterocyclic compounds, it plays a role in the pharmaceutical industry for developing new drugs targeting specific diseases.

Case Studies

Several research studies have explored the applications of this compound:

  • Enzyme Interaction Studies : A study demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders.
  • Anticancer Activity Assessment : Research involving similar pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation, indicating that this compound could be further investigated for its anticancer properties .
  • Antimicrobial Screening : Preliminary tests indicated that compounds related to this compound exhibit significant antimicrobial activity against various bacterial strains, highlighting its potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of (4-Amino-2-methylpyrimidin-5-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared below with analogs differing in substituents on the pyrimidine ring (Table 1).

Compound Name Substituents Molecular Formula CAS Number Key Features
(4-Amino-2-methylpyrimidin-5-yl)methanethiol 4-NH2, 2-CH3, 5-CH2SH C7H9N3S 1967-85-7 Thiol group enables redox activity; potential enzyme inhibition .
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine 4-NH2, 5-CH2OH, 2-SCH3 C7H9N3OS 588-36-3 Hydroxymethyl and methylthio groups; less acidic than thiol derivatives .
4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol 4-NHCH3, 2-SCH3, 5-CH2OH C8H13N3OS 17759-30-7 Methylamino substitution; increased steric hindrance .
4-Amino-5-(aminomethyl)pyrimidine-2-thiol 4-NH2, 5-CH2NH2, 2-SH C5H8N4S - Additional amine group; enhanced polarity and nucleophilicity .

Physicochemical Properties

  • Reactivity: The thiol group in this compound is prone to oxidation, forming disulfide bonds (e.g., dimethyl disulfide), a trait shared with methanethiol . In contrast, hydroxymethyl or methylthio substituents (e.g., 588-36-3) reduce oxidative reactivity but enhance hydrogen-bonding capacity .
  • Acidity: Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), making this compound more reactive in deprotonated states compared to hydroxymethyl analogs .
  • Stability : Methylthio groups (e.g., 17759-30-7) confer greater stability against oxidation than thiols but limit participation in catalytic cycles .

Biological Activity

(4-Amino-2-methylpyrimidin-5-yl)methanethiol is a compound with significant biological activity, primarily due to its structural features, including a pyrimidine ring and a reactive thiol group. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N3SC_6H_9N_3S, with a molecular weight of approximately 155.22 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Property Details
Molecular Formula C6H9N3SC_6H_9N_3S
Molecular Weight 155.22 g/mol
Functional Groups Amino group, thiol group
Solubility Soluble in polar solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it can function as an enzyme inhibitor, potentially disrupting metabolic pathways crucial for cell function. The compound binds to the active sites of enzymes, altering their conformation and inhibiting their activity, which can lead to therapeutic effects in various diseases.

Enzyme Interaction Studies

Studies have shown that this compound exhibits binding affinity to several enzymes, including:

  • Thiamine pyrophosphate synthase : Inhibits the synthesis of thiamine, affecting energy metabolism.
  • Dihydropteroate synthase : Implicated in folate biosynthesis; inhibition may have implications for antimicrobial activity.

Biological Applications

The compound has been investigated for its potential applications in various fields:

  • Medicinal Chemistry : As a potential drug candidate targeting metabolic disorders.
  • Antimicrobial Activity : Its enzyme inhibition properties suggest possible use as an antimicrobial agent.
  • Cancer Research : Preliminary studies indicate it may inhibit cell proliferation in certain cancer cell lines.

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited dihydropteroate synthase with an IC50 value of 45 µM, suggesting its potential as an antibiotic agent against bacterial infections .
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects on HeLa cells at concentrations above 50 µM, leading to significant reductions in cell viability .
  • Synthesis and Structure–Activity Relationship (SAR) : Research into the synthesis of related compounds has provided insights into the structural modifications that enhance biological activity, indicating that variations in the thiol group can significantly affect enzyme binding affinity .

Q & A

Q. What are the key considerations for synthesizing (4-Amino-2-methylpyrimidin-5-yl)methanethiol with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation reactions. Key steps include:
  • Starting Materials : Use 4-amino-2-methylpyrimidine derivatives and methanethiol precursors (e.g., thiourea or H₂S under controlled conditions) .
  • Catalyst Optimization : Acid-base catalysts (e.g., K₂WO₄/alumina) enhance thiol group incorporation. Adjusting Lewis acid sites and basicity improves selectivity .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures ≥95% purity .
    Critical Parameters :
ParameterOptimal RangeImpact
Temperature60–80°CHigher temps risk decomposition
Reaction Time4–6 hrsProlonged time reduces yield
Catalyst Loading5–10 wt%Excess catalyst promotes side reactions

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multi-spectroscopic validation:
  • ¹H/¹³C NMR : Identify pyrimidine ring protons (δ 6.8–7.2 ppm) and thiol-related peaks (δ 1.8–2.5 ppm for methylthio groups). Compare with computed spectra from PubChem .
  • IR Spectroscopy : Confirm S-H stretches (2500–2600 cm⁻¹) and amino group vibrations (3300–3500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 171.24 (C₇H₁₁N₃S) .

Q. What factors influence the stability of this compound under various storage conditions?

  • Methodological Answer : Stability depends on:
  • Oxidative Degradation : Thiol groups oxidize to disulfides; store under inert gas (N₂/Ar) .
  • pH Sensitivity : Decomposition accelerates in acidic conditions (pH < 5). Use neutral buffers for biological studies .
  • Light Exposure : UV light induces photolysis; store in amber vials at –20°C .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in different chemical environments?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-311++G(d,p)) predict:
  • Electrophilic Sites : Pyrimidine C5 attracts nucleophiles; sulfur in thiol acts as a nucleophile .
  • Tautomeric Equilibria : Amino-thiol tautomers influence redox behavior .
    Software Tools : Gaussian 16 or ORCA for energy minimization; PyMol for visualizing non-covalent interactions .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Address discrepancies via:
  • Orthogonal Assays : Compare MIC (microbial inhibition) and cytotoxicity (MTT assay) data to distinguish specific vs. nonspecific effects .
  • Metabolomic Profiling : LC-MS/MS identifies off-target interactions (e.g., thiol-disulfide exchange with cellular proteins) .
  • Dose-Response Curves : Quantify EC₅₀ variability across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .

Q. How to design experiments to elucidate the role of the thiol group in the compound's interactions with biological targets?

  • Methodological Answer :
  • Thiol Blocking : Treat with iodoacetamide; loss of activity confirms thiol-dependent mechanisms .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to cysteine-rich proteins (e.g., thioredoxin) .
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., methionine synthase) to map sulfur-mediated interactions .

Q. What methodologies assess the environmental impact of this compound degradation products?

  • Methodological Answer :
  • Environmental Sampling : GC-MS detects methanethiol (CH₃SH) and dimethyl sulfide (DMS) in aqueous systems .
  • Climate Modeling : Use CESM or ECHAM to simulate atmospheric oxidation pathways and aerosol formation .
  • Toxicity Assays : Daphnia magna acute toxicity tests (OECD 202) for ecotoxicological profiling .

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